1-Methyl-1-[(4-methylphenyl)methyl]urea: Computed LogD and LogP Values for Aqueous Solubility and Lipophilicity Assessment
The computed LogD (pH 5.5 and pH 7.4) and LogP values for 1-Methyl-1-[(4-methylphenyl)methyl]urea are both reported as 1.32 [1]. This contrasts with the lower lipophilicity expected for simpler, non-methylated benzyl urea analogs such as N-(4-methylbenzyl)urea (CAS 54582-34-2), which lacks the N-methyl group and would be predicted to have a lower LogP due to increased polarity and hydrogen-bonding potential. The quantified difference in LogP (estimated at >0.3-0.5 log units) is significant for predicting membrane permeability, oral absorption, and in vitro assay performance.
| Evidence Dimension | Lipophilicity (LogD/LogP) |
|---|---|
| Target Compound Data | LogD (pH 5.5) = 1.32; LogD (pH 7.4) = 1.32; LogP = 1.32 [1] |
| Comparator Or Baseline | N-(4-Methylbenzyl)urea (CAS 54582-34-2) - predicted LogP ~0.8-1.0 (estimated) |
| Quantified Difference | Estimated LogP difference of >0.3-0.5 log units (higher for target compound) |
| Conditions | Computed values; in silico prediction |
Why This Matters
Lipophilicity directly impacts a compound's solubility, permeability, and non-specific binding in biological assays—critical parameters for selecting appropriate compound concentrations and assay conditions in screening campaigns.
- [1] ChemBase. (n.d.). 1-methyl-1-[(4-methylphenyl)methyl]urea (CBID:262285) - Theoretical Calculated Properties. View Source
